molecular formula C4H2F2N2 B099504 2,5-Difluoropyrimidine CAS No. 17573-84-1

2,5-Difluoropyrimidine

Cat. No. B099504
CAS RN: 17573-84-1
M. Wt: 116.07 g/mol
InChI Key: XQZRVVFDGQSMLS-UHFFFAOYSA-N
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Description

2,5-Difluoropyrimidine (2,5-DFP) is an organic compound with the molecular formula C4H3F2N. It is an important building block in organic synthesis, and has a wide range of applications in scientific research. It is used in the synthesis of various drugs, pesticides, and other chemicals. 2,5-DFP has been studied extensively for its biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Derivative Development

2,5-Difluoropyrimidine is a critical scaffold in the synthesis of various pyrimidine derivatives. Parks et al. (2010) demonstrated the use of tetrafluoropyrimidine for synthesizing trisubstituted pyrimidine derivatives, showcasing its importance in the development of new chemical entities, particularly in regioselective synthesis processes (Parks et al., 2010). Li et al. (2020) further explored this by conducting microwave-assisted synthesis of various 2,5-disubstituted pyrimidine derivatives, emphasizing the potential of this compound in drug design (Li et al., 2020).

Biomedical Imaging and Diagnostics

The physical properties of fluorine atoms in fluoropyrimidines make them suitable for noninvasive studies using imaging technologies like positron emission tomography (PET) and nuclear magnetic resonance (NMR). Wolf et al. (2003) discussed how these properties provide unique insights into the fate of fluoropyrimidines at their target sites, thereby aiding in the understanding of their mechanism of action (Wolf et al., 2003).

Nucleic Acid Research and Biochemistry

Puffer et al. (2009) explored the application of 5-fluoro pyrimidines in probing DNA and RNA secondary structures using 19F NMR spectroscopy. Their research highlights the role of fluorinated pyrimidines in evaluating nucleic acid secondary structures, a vital aspect in understanding genetic materials and their functions (Puffer et al., 2009).

Cancer Research and Chemotherapy

Fluorinated pyrimidines, including derivatives of this compound, play a significant role in cancer research. Gmeiner (2020) reviewed the use of fluorinated pyrimidines in cancer treatment, highlighting the advancements in understanding their mechanisms of action and potential roles in personalized medicine (Gmeiner, 2020).

Mechanism of Action

Safety and Hazards

2,5-Difluoropyrimidine is classified as a dangerous substance. It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,5-Difluoropyrimidine are not fully understood due to limited research. It is known that pyrimidine derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules. For instance, Dihydropyrimidine dehydrogenase (DPD) is an enzyme involved in the metabolism of pyrimidines and has the same metabolizing effect on 5-Fluorouracil (5-FU), a pyrimidine analogue . It is plausible that this compound may have similar interactions.

Metabolic Pathways

This compound is likely involved in pyrimidine metabolism, given its structural similarity to other pyrimidines . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

properties

IUPAC Name

2,5-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZRVVFDGQSMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17573-84-1
Record name 2,5-difluoropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,5-difluoropyrimidine formed as a byproduct in the synthesis of 2,4,5-trifluoro-6-iodopyrimidine?

A1: The research article describes the synthesis of 2,4,5-trifluoro-6-iodopyrimidine from tetrafluoropyrimidine using sodium iodide in dimethylformamide. During this reaction, this compound is formed as a byproduct, along with 2,5-difluoro-4,6-diiodopyrimidine and traces of 2,4,5-trifluoropyrimidine []. The formation of this compound suggests a partial defluorination reaction occurs during the process.

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